![molecular formula C19H21FN4 B2930653 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171811-49-6](/img/structure/B2930653.png)
2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
This compound is a small molecule structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been studied for its potential as a tyrosinase inhibitor, which could be useful in the treatment of hyperpigmentation disorders in humans .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is considered a key pharmacophoric feature for the inhibition of tyrosinase .Scientific Research Applications
Antiviral Activity
- Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, which include compounds similar to the one , have been synthesized and examined for their inhibitory effects on ortho- and paramyxoviruses. Some specific compounds in this category have shown selective biological activity against certain viruses, highlighting their potential as antiviral agents (Golankiewicz et al., 1995).
Corrosion Inhibition
- Benzimidazole derivatives, closely related to the compound , have been studied for their inhibitory action on corrosion of steel in acidic environments. These compounds show promising results in protecting materials from corrosion, which is crucial in industrial applications (Yadav et al., 2016).
Antimicrobial Activity
- Fluorinated benzothiazolo imidazole compounds, structurally related to the given compound, have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against various microbial strains, suggesting their potential in developing new antimicrobial agents (Sathe et al., 2011).
Pharmacological Investigations
- Piperazine derivatives have been identified as new antidiabetic compounds. Studies have shown that certain derivatives in this category can improve glucose tolerance, indicating their potential as antidiabetic agents (Le Bihan et al., 1999).
Sensor Development
- Benzimidazole/benzothiazole-based azomethines have been designed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. The structural similarities to the compound suggest potential applications in sensor technology (Suman et al., 2019).
Alzheimer's Disease Management
- N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives, which share structural features with the compound , have been synthesized and evaluated for their anti-Alzheimer's activity, providing a basis for potential therapeutic applications in neurodegenerative diseases (Gupta et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound acts as an inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound’s action on ENTs affects the transport of nucleosides across cell membranes . This can influence several biochemical pathways, including nucleotide synthesis and adenosine function regulation .
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This can affect nucleotide synthesis and adenosine function, potentially influencing a variety of cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . .
Future Directions
properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c20-16-6-2-1-5-15(16)13-23-9-11-24(12-10-23)14-19-21-17-7-3-4-8-18(17)22-19/h1-8H,9-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERIPDFJCYYELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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